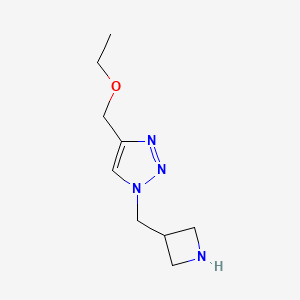

1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole

Description

Structure and Properties: The compound 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole (CAS: 2097997-04-9) features a 1,2,3-triazole core substituted at position 1 with an azetidin-3-ylmethyl group and at position 4 with an ethoxymethyl moiety (C8H14N4O; MW: 182.22 g/mol) . This combination balances lipophilicity and solubility, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name |

1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-2-14-7-9-6-13(12-11-9)5-8-3-10-4-8/h6,8,10H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFOOOJWULSQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)CC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a nitrogen-rich heterocyclic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole

- Molecular Formula : C₉H₁₂N₄O

- Molecular Weight : 196.22 g/mol

- CAS Number : 2098123-78-3

Synthesis

The synthesis of 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole typically employs click chemistry techniques such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the triazole ring through reactions involving azides and alkynes in the presence of a copper catalyst.

Anticancer Properties

Recent studies have shown that compounds containing triazole moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of triazoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

A study evaluated the cytotoxic effects of various triazole derivatives against HeLa and MCF-7 cell lines using the MTT assay. The results indicated that compounds with a triazole structure demonstrated potent anticancer activity with IC₅₀ values in the micromolar range. Notably, compounds with additional functional groups showed enhanced lipophilicity and interaction with biological targets, leading to improved efficacy .

The mechanism by which 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole exerts its biological effects is believed to involve:

- Inhibition of Enzymes : Triazoles can interact with enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, preventing cell division and promoting apoptosis .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cancer progression.

Study 1: Cytotoxicity Evaluation

In a recent investigation, researchers synthesized several triazole derivatives and assessed their cytotoxicity against different cancer cell lines. The compound containing the azetidine moiety showed an IC₅₀ value of approximately 29 μM against HeLa cells, indicating a strong potential for development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the triazole ring significantly influenced biological activity. For instance, substituents that enhance hydrogen bonding capabilities increased binding affinity to target proteins involved in cancer cell survival.

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole | HeLa | 29 | Induces apoptosis; G2/M arrest |

| Triazole Derivative A | MCF-7 | 35 | Enzyme inhibition |

| Triazole Derivative B | HeLa | 45 | Signaling pathway modulation |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- The hydrochloride salt form in improves aqueous solubility but limits organic solvent compatibility.

- Ring Strain and Reactivity : Azetidine’s four-membered ring introduces higher strain compared to pyrrolidine (five-membered, ) or piperidine derivatives, which may influence metabolic stability or synthetic accessibility .

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in DMTT, ) increase lipophilicity and may enhance binding to hydrophobic enzyme pockets, whereas the ethoxymethyl group offers flexibility for hydrogen bonding .

Preparation Methods

Synthesis of Azetidin-3-ylmethyl Azide Derivative

The azetidine moiety (a four-membered nitrogen-containing ring) is introduced via functionalization of azetidine or its derivatives:

- Stepwise approach:

- Start from azetidine-3-carboxaldehyde or azetidin-3-ylmethanol.

- Convert the hydroxyl or aldehyde group to a suitable leaving group (e.g., tosylate).

- Substitute with sodium azide (NaN3) to form the azide intermediate.

This azide-bearing azetidine is a critical substrate for the CuAAC reaction to form the triazole ring.

Synthesis of Ethoxymethyl Alkyne Derivative

The ethoxymethyl substituent is introduced on the alkyne partner:

- The alkyne is functionalized with an ethoxymethyl group via alkylation reactions.

- For example, propargyl alcohol can be alkylated with ethyl bromide under basic conditions to yield ethoxymethyl-substituted alkyne.

This alkyne derivative then participates in the CuAAC reaction with the azide intermediate.

Detailed Stepwise Synthesis Route

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tosylation of azetidin-3-ylmethanol | TsCl, Et3N, DMAP, DCM, 0°C to RT, 5 h | ~95 | Converts hydroxyl to tosylate |

| 2 | Azide substitution | NaN3, DMF, 70°C, 3 h | ~78 | Forms azide intermediate |

| 3 | Alkylation of propargyl alcohol | Ethyl bromide, base, solvent | Variable | Forms ethoxymethyl alkyne derivative |

| 4 | CuAAC cycloaddition | CuI, Et3N, MeCN, RT, 3 h | 76-82 | Forms 1,4-disubstituted 1,2,3-triazole |

Data adapted and generalized from synthesis of related 1,2,3-triazole derivatives reported in literature.

Research Findings and Optimization

- Catalyst and Base: CuI with triethylamine in acetonitrile is a common and effective system.

- Temperature: Room temperature reactions typically yield high purity and good yields.

- Solvent System: Polar aprotic solvents such as acetonitrile or mixtures with water improve reaction rates and yields.

- Reaction Time: Approximately 3 hours is sufficient for complete conversion.

- Purification: Flash chromatography is used to isolate pure triazole derivatives.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | CuI (2 equiv) | High regioselectivity, good yield |

| Base | Triethylamine (3 equiv) | Facilitates deprotonation and catalysis |

| Solvent | Acetonitrile or MeCN/H2O mixture | Enhances solubility and reaction rate |

| Temperature | Room temperature (20-25°C) | Optimal for CuAAC, avoids side reactions |

| Reaction Time | 3 hours | Complete conversion |

| Purification Method | Flash chromatography | High purity product |

Q & A

Q. Optimization Strategies :

- Catalyst Variation : Use Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) to enhance cycloaddition efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., THF/H₂O mixtures) improve reaction homogeneity .

- Temperature Control : Maintain 50–60°C during cycloaddition to balance reaction rate and side-product formation .

Table 1 : Example Reaction Conditions and Yields

What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the triazole (e.g., distinguishing 1,4- vs. 1,5-isomers) and substitution patterns on azetidine/ethoxymethyl groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

- HPLC-MS : Assess purity (>95%) and detect trace byproducts using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formula (C₈H₁₄N₄O) .

Advanced Tip : Pair HRMS with isotopic pattern analysis to distinguish isobaric impurities .

How does the compound’s structure influence its preliminary bioactivity in antimicrobial or anticancer assays?

Q. Basic Research Focus

Q. Preliminary Screening :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .

- Anticancer Models : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

How can structure-activity relationship (SAR) studies evaluate the role of ethoxymethyl and azetidine groups?

Q. Advanced Research Focus

- Ethoxymethyl Modifications :

- Replace with methyl, propoxymethyl, or hydroxyl groups to assess hydrophobicity/electron effects .

- Azetidine Variations :

- Control Experiments : Synthesize and test analogs lacking either group to isolate their contributions .

Table 2 : Example SAR Findings

| Analog | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Parent Compound | None | 12 μM (Cancer) | |

| Analog A | Azetidine → Piperidine | 45 μM (Reduced activity) | |

| Analog B | Ethoxymethyl → Methyl | >100 μM (Loss of activity) |

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Docking Re-evaluation : Use multiple software (AutoDock, Schrödinger) to cross-validate binding poses .

- Experimental Validation :

- Meta-Analysis : Compare results with structurally related triazole derivatives to identify outliers .

What in vitro/in vivo models are suitable for pharmacokinetic and toxicity profiling?

Q. Advanced Research Focus

- In Vitro ADME :

- In Vivo Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.